1-(3-Chloro-2-methylphenyl)-3-(2-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-methylphenyl)-3-(2-ethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(2-ethylphenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with 2-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylphenyl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-3-(2-ethylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-(2-ethylphenyl)urea
- 1-(3-Methylphenyl)-3-(2-ethylphenyl)urea
- 1-(3-Chloro-2-methylphenyl)-3-phenylurea
Uniqueness
1-(3-Chloro-2-methylphenyl)-3-(2-ethylphenyl)urea is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the aromatic ring can affect the compound’s electronic properties and its interactions with molecular targets.
Properties
Molecular Formula |
C16H17ClN2O |
---|---|
Molecular Weight |
288.77 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-ethylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-3-12-7-4-5-9-15(12)19-16(20)18-14-10-6-8-13(17)11(14)2/h4-10H,3H2,1-2H3,(H2,18,19,20) |
InChI Key |
JMAHBSWQVJQTOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.